A Technical Guide to the Structure, Synthesis, and Characterization of N-mesyl-N-(3-anisyl)alanine Derivatives
A Technical Guide to the Structure, Synthesis, and Characterization of N-mesyl-N-(3-anisyl)alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted amino acids are a critical class of molecules in medicinal chemistry and drug discovery, offering avenues to enhance the pharmacological properties of peptide-based therapeutics and other bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the proposed structure, synthesis, and characterization of N-mesyl-N-(3-anisyl)alanine, a non-canonical, N,N-disubstituted derivative of alanine. While direct literature on this specific molecule is scarce, this document synthesizes established chemical principles and spectroscopic data from analogous structures to present a robust framework for its study. We will explore its core structural features, propose a logical and efficient synthetic pathway, detail the necessary protocols for its validation, and discuss its potential biological significance based on the well-documented roles of its constituent N-mesyl and N-aryl functionalities.
Molecular Structure and Physicochemical Properties
The structure of N-mesyl-N-(3-anisyl)alanine is built upon a chiral alanine backbone, making it a non-proteinogenic amino acid derivative.[3] Its defining features are the two substituents on the alpha-amino nitrogen: a methanesulfonyl (mesyl) group and a 3-methoxybenzyl (3-anisyl) group.
-
Alanine Backbone : Provides the fundamental amino acid structure, including a carboxylic acid group and a chiral alpha-carbon. The stereochemistry (L- or D-) will be determined by the starting material.
-
N-mesyl Group (-SO₂CH₃) : A sulfonamide linkage is formed with the amino nitrogen. This group is a bioisostere of an amide bond but is significantly more stable to enzymatic hydrolysis. Sulfonamides are a well-established pharmacophore found in numerous approved drugs.
-
N-(3-anisyl) Group (-CH₂-C₆H₄-OCH₃) : An N-arylmethyl group that increases the molecule's lipophilicity and steric bulk. The presence of an aromatic ring introduces potential for π-π stacking interactions, while the methoxy group can influence electronic properties and metabolic stability.[4]
dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Atom nodes N [label="N", pos="0,0!"]; C_alpha [label="Cα", pos="1.2,-0.5!"]; C_carboxyl [label="C", pos="2.4,0!"]; O1_carboxyl [label="O", pos="3.2,0.8!"]; O2_carboxyl [label="OH", pos="2.8,-0.8!"]; C_beta [label="CβH₃", pos="1.5,-1.8!"];
S_mesyl [label="S", pos="-1.2,0.8!"]; O1_mesyl [label="O", pos="-1.8,1.6!"]; O2_mesyl [label="O", pos="-0.6,1.6!"]; C_mesyl [label="CH₃", pos="-2.2,0!"];
C_anisyl_ch2 [label="CH₂", pos="-1.2,-1!"]; C_anisyl_ring1 [label="C", pos="-2.4,-1.5!"]; C_anisyl_ring2 [label="C", pos="-3.4,-0.8!"]; C_anisyl_ring3 [label="C", pos="-4.4,-1.3!"]; C_anisyl_ring4 [label="C", pos="-4.4,-2.5!"]; C_anisyl_ring5 [label="C", pos="-3.4,-3.2!"]; C_anisyl_ring6 [label="C", pos="-2.4,-2.7!"]; O_methoxy [label="O", pos="-5.4,-0.6!"]; C_methoxy [label="CH₃", pos="-6.4,-1.1!"];
// Bonds N -- C_alpha; C_alpha -- C_carboxyl; C_alpha -- C_beta; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;
N -- S_mesyl; S_mesyl -- O1_mesyl [style=double]; S_mesyl -- O2_mesyl [style=double]; S_mesyl -- C_mesyl;
N -- C_anisyl_ch2; C_anisyl_ch2 -- C_anisyl_ring1; C_anisyl_ring1 -- C_anisyl_ring2; C_anisyl_ring2 -- C_anisyl_ring3; C_anisyl_ring3 -- C_anisyl_ring4; C_anisyl_ring4 -- C_anisyl_ring5; C_anisyl_ring5 -- C_anisyl_ring6; C_anisyl_ring6 -- C_anisyl_ring1; C_anisyl_ring3 -- O_methoxy; O_methoxy -- C_methoxy;
// Add labels for clarity label_sulfonamide [label="Sulfonamide", pos="-0.5,2.5!", fontcolor="#5F6368"]; label_anisyl [label="3-Anisyl Group", pos="-4,-3.8!", fontcolor="#5F6368"]; label_alanine [label="Alanine Backbone", pos="2,-2.5!", fontcolor="#5F6368"]; } acb Caption: Structure of N-mesyl-N-(3-anisyl)alanine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for N-mesyl-N-(3-anisyl)alanine. These values are estimated using computational models and provide a baseline for experimental characterization.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₂H₁₇NO₅S | Defines the elemental composition. |
| Molecular Weight | 287.33 g/mol | Important for mass spectrometry and reaction stoichiometry. |
| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates moderate lipophilicity, relevant for solubility and membrane permeability. |
| pKa (Carboxylic Acid) | ~3.0 - 4.0 | The carboxylic acid will be deprotonated at physiological pH. |
| pKa (Sulfonamide N-H) | Not applicable | The nitrogen is tertiary and lacks an acidic proton. |
Proposed Synthetic Pathway
A logical and efficient synthesis of N-mesyl-N-(3-anisyl)alanine can be achieved through a two-step process starting from a commercially available alanine ester. The strategy involves sequential N-alkylation followed by N-sulfonylation.
Rationale for the Synthetic Strategy:
-
Starting Material : An alanine ester (e.g., methyl or ethyl ester) is used to protect the carboxylic acid, preventing it from interfering with the nitrogen-focused reactions.
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Step 1: N-Anisylation via Reductive Amination : This is a robust and widely used method for forming secondary amines.[5][6] It involves the reaction of the primary amine of the alanine ester with 3-methoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine, N-(3-anisyl)alanine ester.[7][8]
-
Step 2: N-Mesylation : The resulting secondary amine is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the desired N,N-disubstituted product.
-
Step 3: Ester Hydrolysis : The final step is the saponification (hydrolysis) of the ester group to yield the final carboxylic acid product.
Experimental Protocol: Synthesis of (S)-N-mesyl-N-(3-anisyl)alanine
Part A: Synthesis of (S)-methyl 2-((3-methoxybenzyl)amino)propanoate
-
Setup : To a round-bottom flask, add (S)-alanine methyl ester hydrochloride (1.0 eq), methanol (5 mL/mmol), and 3-methoxybenzaldehyde (1.0 eq).
-
Imine Formation : Stir the mixture at room temperature for 1 hour.
-
Reduction : Cool the reaction to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Part B: Synthesis of (S)-methyl 2-((3-methoxybenzyl)(methylsulfonyl)amino)propanoate
-
Setup : Dissolve the product from Part A (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a flask under an inert atmosphere (e.g., nitrogen). Add triethylamine (Et₃N, 1.5 eq).
-
Mesylation : Cool the solution to 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise.
-
Reaction : Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up : Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography.
Part C: Hydrolysis to (S)-N-mesyl-N-(3-anisyl)alanine
-
Setup : Dissolve the ester from Part B (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Hydrolysis : Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up : Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extraction : Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques should be employed.[9]
Expected Spectroscopic Data
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each part of the molecule.[10]
-
Mesyl Group : A sharp singlet around 2.8-3.0 ppm (3H, -SO₂CH₃ ).
-
Anisyl Group : Aromatic protons between 6.8-7.3 ppm (4H), a singlet for the benzylic protons around 4.5-4.8 ppm (2H, -CH₂ -Ar), and a singlet for the methoxy group around 3.8 ppm (3H, -OCH₃ ).
-
Alanine Backbone : A quartet for the alpha-proton around 4.0-4.3 ppm (1H, Cα-H ) and a doublet for the beta-protons around 1.4-1.6 ppm (3H, Cβ-H₃ ). The carboxylic acid proton (-COOH ) may appear as a broad singlet at >10 ppm, or may not be observed depending on the solvent.
-
-
¹³C NMR Spectroscopy : The carbon spectrum will confirm the carbon framework.[10]
-
Carbonyl Carbon : ~170-175 ppm.
-
Aromatic Carbons : ~110-160 ppm.
-
Alanine Cα and Cβ : ~50-60 ppm and ~15-20 ppm, respectively.
-
Anisyl CH₂ and OCH₃ : ~50-55 ppm and ~55 ppm, respectively.
-
Mesyl CH₃ : ~40 ppm.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the molecular formula.[11]
-
Expected Ion (Positive Mode) : [M+H]⁺ at m/z 288.0899.
-
Expected Ion (Negative Mode) : [M-H]⁻ at m/z 286.0755.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy will confirm the presence of key functional groups.[12]
-
Carboxylic Acid : A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹).
-
Sulfonamide : Strong, characteristic S=O stretches around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
Aromatic Ring : C=C stretches around 1600 cm⁻¹ and 1450 cm⁻¹.
-
Potential Applications and Biological Context
The unique combination of functional groups in N-mesyl-N-(3-anisyl)alanine suggests several potential applications in drug discovery and chemical biology.
-
Peptide Modification : Incorporation of this unnatural amino acid into a peptide sequence could significantly enhance its resistance to proteolytic degradation due to the N,N-disubstituted nature, which disrupts the typical amide backbone structure.[] The increased lipophilicity from the anisyl group may also improve membrane permeability and bioavailability.
-
Pharmacophore Scaffolding : The rigid sulfonamide group and the aromatic anisyl moiety can serve as a scaffold to present other functional groups in a defined three-dimensional space, which is crucial for designing inhibitors for enzymes or ligands for receptors.
-
Modulation of Biological Activity : N-aryl amino acids are known motifs in molecules with a wide range of biological activities, including antibacterial and anticancer properties.[4][14] The sulfonamide group is a cornerstone of many therapeutic classes, including diuretics, antibiotics, and anti-inflammatory agents. The combination of these two pharmacophores could lead to novel synergistic activities.[15]
Conclusion
N-mesyl-N-(3-anisyl)alanine represents a structurally interesting, non-canonical amino acid with significant potential for application in the development of novel therapeutics. Although not prominently described in existing literature, its synthesis is feasible through established and reliable organic chemistry methodologies such as reductive amination and sulfonylation. This guide provides a comprehensive framework for its synthesis, purification, and rigorous characterization using modern spectroscopic techniques. The insights into its structure and potential biological relevance should empower researchers to explore its utility as a novel building block in medicinal chemistry and peptide science.
References
-
Adesina, T. D., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4478. Available at: [Link]
-
Thompson, A. S., et al. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development, 24(9), 1815-1825. Available at: [Link]
-
Vapourtec. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Available at: [Link]
-
LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available at: [Link]
-
Grogan, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. Available at: [Link]
-
ACS Publications. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]
-
The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Available at: [Link]
-
ACS Publications. (2022). One-Pot Catalytic Synthesis of α-Tetrasubstituted Amino Acid Derivatives via In Situ Generation of N-Unsubstituted Ketimines. Organic Letters. Available at: [Link]
-
Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4381. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Tcyrulnikov, S., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4152-4155. Available at: [Link]
-
AIR Unimi. Non-standard amino acids and peptides: from self-assembly to nanomaterials. Available at: [Link]
-
Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of the Serbian Chemical Society, 79(10), 1219-1233. Available at: [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]
-
LibreTexts Chemistry. (2023). Reductive Amination. Available at: [Link]
-
G, V. S. R., et al. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. Journal of Mass Spectrometry, 54(11), 945-958. Available at: [Link]
-
PubMed. (2023). Lysine-Reactive N-Acyl- N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. Available at: [Link]
-
MDPI. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules. Available at: [Link]
-
Digital CSIC. (2008). Solid L-α-alanine: spectroscopic properties and theoretical calculations. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
PubMed. (1995). Structure-activity relationships in a series of 3-sulfonylamino-2-(1H)-quinolones, as new AMPA/kainate and glycine antagonists. Available at: [Link]
-
PubMed Central. (2012). Fluorescence Spectral Studies on the Interaction of Alanine and Valine with Resorcinol-Based Acridinedione Dyes in Aqueous Solution. Available at: [Link]
-
ChemRxiv. Influence of the environment on the infrared spectrum of alanine: an effective modes analysis. Available at: [Link]
-
Bio NMR spectroscopy. Course slides. Available at: [Link]
-
Duke Computer Science. Introduction to NMR spectroscopy of proteins. Available at: [Link]
-
PubMed Central. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Available at: [Link]
-
ResearchGate. (2020). Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 3. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.uoc.gr [chemistry.uoc.gr]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships in a series of 3-sulfonylamino-2-(1H)-quinolones, as new AMPA/kainate and glycine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
